C–I···I⁻ Halogen Bond Distance: 12.4% Shorter than van der Waals Sum vs. 5.9% for Bromo and –0.1% for Chloro Analogs
In the isostructural series of protonated 2-halogenopyridinium iodide salts, the C–I···I⁻ halogen bond distance for [2-IPyH]I is 3.467 Å, corresponding to a relative shortening (RS) of 12.4% versus the sum of van der Waals radii [1]. The bromo analog [2-BrPyH]I displays a longer C–Br···I⁻ distance of 3.575 Å (RS = 5.9%), while the chloro analog [2-ClPyH]I exhibits a distance of 3.768 Å, which is essentially equal to or longer than the van der Waals sum (RS = –0.1%), indicating no attractive halogen bond [1]. Identical trends hold for N-methylated cations: [2-IPyMe]I at 3.459 Å (RS = 12.7%) vs. [2-BrPyMe]I at 3.496–3.511 Å (RS = 5.9–6.3%) and [2-ClPyMe]I at 3.496–3.511 Å (RS = 5.9%) [1]. The iodo-analog provides a ca. 2.1-fold greater relative shortening than the bromo analog and transitions from non-bonding to strongly bonding relative to the chloro analog [1].
| Evidence Dimension | Halogen bond distance and relative shortening (RS) vs. van der Waals sum |
|---|---|
| Target Compound Data | [2-IPyH]I: d(C–I···I⁻) = 3.467 Å, RS = 12.4%; [2-IPyMe]I: d = 3.459 Å, RS = 12.7% |
| Comparator Or Baseline | [2-BrPyH]I: d = 3.575 Å, RS = 5.9%; [2-ClPyH]I: d = 3.768 Å, RS = –0.1% |
| Quantified Difference | Iodo RS is 2.1× larger than bromo RS; chloro RS is effectively zero (non-bonding) |
| Conditions | Single-crystal X-ray diffraction, room temperature; protonated and N-methylated 2-halogenopyridinium iodide salts |
Why This Matters
Procurement of the iodo analog is mandatory for applications requiring reliable, short, and directional halogen bonding; bromo and chloro analogs fail to form strong halogen bonds with iodide acceptors.
- [1] Fotović, L.; Stilinović, V. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Cryst. Growth Des. 2021, 21 (12), 6889–6901 (Table 1). View Source
